[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone
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Overview
Description
[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic compound that features a tetrazole ring, a trifluoromethyl-substituted pyridine, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an aromatic nitrile with sodium azide in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent .
Industry
In industry, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: These compounds share the tetrazole ring and exhibit similar biological activities.
Trifluoromethyl-pyridine derivatives: These compounds contain the trifluoromethyl-pyridine moiety and are known for their high lipophilicity and stability.
Piperazine derivatives: These compounds feature the piperazine ring and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone lies in its combination of these three functional groups, which confer a unique set of chemical and biological properties .
Properties
Molecular Formula |
C18H16F3N7O |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
[2-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16F3N7O/c19-18(20,21)13-5-6-16(22-11-13)26-7-9-27(10-8-26)17(29)14-3-1-2-4-15(14)28-12-23-24-25-28/h1-6,11-12H,7-10H2 |
InChI Key |
SJGAPXRNKULWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
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